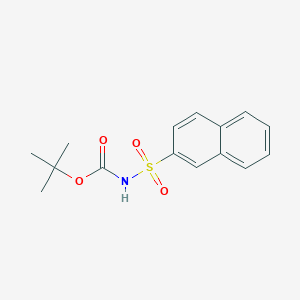

N-Boc-2-naphthalenesulfonamide

Descripción general

Descripción

It is a white to off-white powder with a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent and intermediate in organic synthesis.

Métodos De Preparación

N-Boc-2-naphthalenesulfonamide can be synthesized via several methods. One common method involves the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine. Another method is the carbamoylation of 2-naphthalenesulfonic acid. These reactions typically occur under mild conditions and yield high purity products. Industrial production methods often involve the use of mesoporous silica phenylsulfonic acid as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free conditions at ambient temperature .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group in N-Boc-2-naphthalenesulfonamide facilitates nucleophilic substitution. For example:

-

Reaction with Grignard Reagents :

In a one-pot synthesis, the Boc-protected amine reacts with in situ-generated isocyanates (from trifluoromethanesulfonyl anhydride and 2-chloropyridine) to form amides. Grignard reagents such as RMgX (R = aryl/alkyl) react with these intermediates, yielding substituted amides in high yields (up to 95%) under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | R-MgX, Tf₂O, 2-chloropyridine, 0°C → rt | R-CONHR' (R' = naphthyl) | 85–95% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the free sulfonamide:

-

Acidic Hydrolysis :

Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 2-naphthalenesulfonamide .

| Deprotection Method | Conditions | Outcome |

|---|---|---|

| Acidic cleavage | 4M HCl/dioxane, rt, 2–4 hrs | Free amine (sulfonamide) |

| TFA/DCM (1:1), rt, 1 hr | Deprotected sulfonamide |

Asymmetric Deprotonation and Functionalization

The Boc group enhances the acidity of the α-hydrogen, enabling enantioselective deprotonation:

-

Kinetic Resolution :

Using n-BuLi/(-)-sparteine, asymmetric deprotonation of N-Boc-2-arylpiperidines achieves enantiomeric ratios (er) up to 97:3. Electrophilic quenching (e.g., with D₂O or CO₂) yields chiral 2,2-disubstituted piperidines .

| Reaction | Catalyst | er | Yield |

|---|---|---|---|

| Lithiation/Quenching | n-BuLi/(-)-sparteine | 97:3 | 39–48% |

Coupling Reactions

The sulfonamide participates in coupling reactions to form complex architectures:

-

Urea/Amide Formation :

Reacting with isocyanates or activated carboxylic acids (e.g., using DCC/DMAP) generates ureas or bis-amides, useful in peptidomimetics .

Biological Activity and Interactions

While not a direct reaction, the compound’s sulfonamide moiety interacts with biological targets:

-

Enzyme Inhibition :

Derivatives inhibit plasma kallikrein, a serine protease involved in inflammation, with IC₅₀ values in the nanomolar range .

Mechanistic Insights

-

Boc Group Stability : The Boc group stabilizes intermediates during reactions but is readily cleaved under acidic conditions, enabling sequential functionalization .

-

Sulfonamide Reactivity : The electron-withdrawing sulfonyl group activates the adjacent nitrogen for nucleophilic attacks, critical for amidation and substitution .

Aplicaciones Científicas De Investigación

N-Boc-2-naphthalenesulfonamide is a chemical compound primarily utilized as an intermediate in organic synthesis, with applications spanning across agrochemicals, medicinal chemistry, and material science. It is a white to off-white powder with a molecular formula of and a molecular weight of 307.36 g/mol.

Scientific Research Applications

- Organic Synthesis: this compound is employed as an intermediate in the preparation of various compounds, including sulfonamides, ureas, and amides.

- Agrochemicals: It is used in the synthesis of agrochemicals like herbicides and fungicides.

- Medicinal Chemistry: It has been studied for its potential to inhibit cancer cell proliferation and tumor growth in preclinical models. this compound has also demonstrated potential in inhibiting plasma kallikrein, which is involved in inflammatory processes, suggesting therapeutic applications for conditions like hereditary angioedema and other inflammatory diseases .

- Antimicrobial Properties: Derivatives of naphthalenesulfonamides exhibit antimicrobial activity and the ability to enhance antibiotic action in resistant bacterial strains.

- Enzyme Inhibition: This compound has been evaluated for its inhibitory effects on enzymes such as plasma kallikrein, which is involved in inflammatory processes.

Case Studies

- Antibiotic Synergy: Naphthamide derivatives, including this compound, have shown enhanced efficacy when used with antibiotics against resistant bacterial strains, indicating its potential as an adjunct therapy in treating resistant infections.

- Kallikrein Inhibition: Preclinical studies have demonstrated the compound's effectiveness in inhibiting plasma kallikrein activity in vitro, supporting its potential use in managing conditions characterized by excessive kallikrein activity, such as certain types of edema.

Mecanismo De Acción

The mechanism of action of N-Boc-2-naphthalenesulfonamide involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The Boc group can be selectively cleaved under mild acidic conditions, making it a useful tool in peptide synthesis and other organic reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to protect amine groups during chemical reactions .

Comparación Con Compuestos Similares

N-Boc-2-naphthalenesulfonamide is similar to other Boc-protected amines, such as N-Boc-2-naphthylsulfonamide and N-Boc-2-naphthalenesulfonylcarbamate. These compounds share similar chemical properties and are used in similar applications. this compound is unique in its stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it a preferred choice in many organic synthesis reactions where stability and selectivity are crucial .

Actividad Biológica

N-Boc-2-naphthalenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, drawing from diverse research findings.

This compound is characterized by the presence of a naphthalene ring substituted with a sulfonamide group and a tert-butyloxycarbonyl (Boc) protective group. The Boc group is commonly used in organic synthesis to protect amines, facilitating various chemical reactions without affecting the amine functionality.

Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthalenesulfonyl chloride with a Boc-protected amine. This method allows for the selective introduction of the sulfonamide functionality while maintaining the stability of the Boc group under various reaction conditions .

Antimicrobial Properties

Research has indicated that derivatives of naphthalenesulfonamides exhibit significant antimicrobial activity. A study on 4-substituted 2-naphthamide derivatives demonstrated their ability to potentiate antibiotic action and inhibit efflux pumps in resistant bacterial strains, suggesting that this compound may share similar properties .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of plasma kallikrein, which is involved in inflammatory processes. This inhibition could have therapeutic implications for conditions such as hereditary angioedema and other inflammatory diseases .

Case Studies

- Antibiotic Synergy : A study evaluated the efficacy of several naphthamide derivatives, including this compound, in combination with antibiotics against resistant bacterial strains. The results indicated enhanced efficacy when used in conjunction with antibiotics, highlighting its potential as an adjunct therapy in treating resistant infections .

- Kallikrein Inhibition : In preclinical studies, this compound was shown to effectively inhibit plasma kallikrein activity in vitro. This finding supports its potential use in managing conditions characterized by excessive kallikrein activity, such as certain types of edema .

Research Findings

Propiedades

IUPAC Name |

tert-butyl N-naphthalen-2-ylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXVASJISKFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465583 | |

| Record name | N-Boc-2-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461441-06-5 | |

| Record name | N-Boc-2-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.